molecular formula C24H24O4 B1288136 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone CAS No. 937602-11-4

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone

Cat. No. B1288136
M. Wt: 376.4 g/mol
InChI Key: BBGXSLZJTXHEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone” is a chemical compound with the CAS Number: 937602-11-4 . It has a molecular weight of 376.45 and its IUPAC name is 1-(4-{3-[4-(benzyloxy)phenoxy]propoxy}phenyl)ethanone . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C24H24O4/c1-19(25)21-8-10-22(11-9-21)26-16-5-17-27-23-12-14-24(15-13-23)28-18-20-6-3-2-4-7-20/h2-4,6-15H,5,16-18H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

The compound has a melting point range of 76 - 78 degrees Celsius . It’s worth noting that the physical and chemical properties of a compound can greatly influence its behavior in different environments and its interactions with other substances.

Scientific Research Applications

Anticancer Activity

  • Application Summary: This compound has been used in the synthesis of a novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives, which have shown potential as EGFR kinase inhibitors and have antiproliferative activities against human cancer cell lines .
  • Methods of Application: The compound was synthesized and its EGFR kinase inhibitory and antiproliferative activities were evaluated against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
  • Results: Compound 6f, which contains 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone, inhibits EGFR kinase at a concentration of 2.05µM and showed potent antiproliferative results against the A549 cancer cell line, having an IC50 = 5.6 µM .

Synthesis of Bioactive Natural Products and Conducting Polymers

  • Application Summary: Phenol derivatives, including 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
  • Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
  • Results: The synthesis of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, has been made possible through innovative synthetic methods .

Synthesis of 2-Iodo-4-Benzyloxyphenol

  • Application Summary: 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone has been used in the synthesis of 2-iodo-4-benzyloxyphenol .
  • Methods of Application: The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .
  • Results: The new method improved yield and simplified purification .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

  • Application Summary: m-Aryloxy phenols, including 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: These compounds are incorporated into the materials during the manufacturing process to enhance their properties .
  • Results: The addition of m-aryloxy phenols has been found to significantly improve the thermal stability and flame resistance of the materials .

Synthesis of N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy)benzamide

  • Application Summary: This compound has been used in the synthesis of N-(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4-(3-hydroxyphenoxy)benzamide .
  • Methods of Application: The compound was synthesized by condensing the 4-(3-hydroxyphenoxy)benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic hydroxy benzotriazole (HOBt) .
  • Results: The team successfully synthesized the target compound .

Synthesis of Bioactive Natural Products and Conducting Polymers

  • Application Summary: m-Aryloxy phenols, including 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
  • Methods of Application: These compounds are incorporated into the materials during the manufacturing process to enhance their properties .
  • Results: The addition of m-aryloxy phenols has been found to significantly improve the thermal stability and flame resistance of the materials .

Safety And Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

1-[4-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O4/c1-19(25)21-8-10-22(11-9-21)26-16-5-17-27-23-12-14-24(15-13-23)28-18-20-6-3-2-4-7-20/h2-4,6-15H,5,16-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGXSLZJTXHEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594796
Record name 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone

CAS RN

937602-11-4
Record name 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.